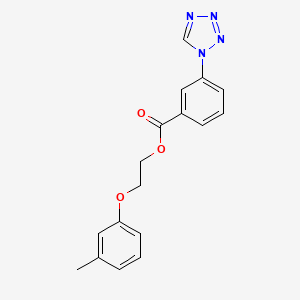![molecular formula C18H13Cl3N2O2S B7681162 N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7681162.png)
N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide, also known as CGP 7930, is a selective antagonist of the GABAB receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide 7930 acts as a selective antagonist of the GABAB receptor, which is a G protein-coupled receptor found in the central nervous system. The GABAB receptor plays a crucial role in the regulation of neurotransmitter release and neuronal excitability. By blocking the GABAB receptor, N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide 7930 increases the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide 7930 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, leading to its therapeutic effects. It has also been shown to modulate the activity of ion channels and intracellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide 7930 has several advantages as a research tool. It is highly selective for the GABAB receptor, making it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. However, its use is limited by its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide 7930. One potential direction is the development of more potent and selective GABAB receptor antagonists. Another potential direction is the investigation of the therapeutic potential of N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide 7930 in various neurological and psychiatric disorders. Finally, the development of novel drug delivery systems for N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide 7930 could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide 7930 involves a series of chemical reactions starting from 3-chloroaniline and 2,6-dichlorophenol. The final product is obtained by reacting the intermediate with thioacetic acid followed by acetic anhydride. The purity of the compound is confirmed by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide 7930 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential as an antidepressant, anxiolytic, and antipsychotic agent. It has also been studied for its potential use in the treatment of addiction, epilepsy, and pain.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2O2S/c1-11(24)23(14-5-2-4-12(19)8-14)18-22-13(10-26-18)9-25-17-15(20)6-3-7-16(17)21/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNOZUDUFUANFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=CC=C1)Cl)C2=NC(=CS2)COC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[(2-Chloropyridin-3-yl)amino]-1-oxopropan-2-yl] 2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B7681114.png)
![4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7681116.png)
![3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(3,4-difluorophenyl)propanamide](/img/structure/B7681123.png)
![N-[4-(4-ethylpiperazin-1-yl)-3-methylphenyl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide](/img/structure/B7681125.png)
![(4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone](/img/structure/B7681127.png)

![N-[4-[5-(acetamidomethyl)furan-2-yl]-1,3-thiazol-2-yl]-2-tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7681132.png)
![methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7681137.png)
![1-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7681144.png)

![N-benzyl-N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B7681166.png)
![[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 3-methylbenzo[g][1]benzofuran-2-carboxylate](/img/structure/B7681171.png)
![1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethanone](/img/structure/B7681178.png)